molecular formula C9H10N4O2S B12917406 N-[5-(Methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-yl]glycine CAS No. 90019-53-7

N-[5-(Methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-yl]glycine

Cat. No.: B12917406
CAS No.: 90019-53-7
M. Wt: 238.27 g/mol
InChI Key: BASJKNBWNYNSML-UHFFFAOYSA-N
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Description

N-[5-(Methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-yl]glycine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a methylsulfanyl group at the 5-position and a glycine moiety at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(Methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-yl]glycine typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors. For instance, starting with a pyrazole derivative and a suitable electrophile, such as a halogenated pyrimidine, under basic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions. A common method involves the reaction of the pyrazolo[1,5-a]pyrimidine intermediate with a methylthiolating agent like methylthiol or dimethyl disulfide in the presence of a base.

    Attachment of the Glycine Moiety: The final step involves coupling the glycine moiety to the 7-position of the pyrazolo[1,5-a]pyrimidine core. This can be done using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the pyrazolo[1,5-a]pyrimidine core can be achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA, under mild to moderate conditions.

    Reduction: NaBH₄, LiAlH₄, typically in anhydrous solvents like THF or ethanol.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like NaOH or K₂CO₃.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrazolo[1,5-a]pyrimidine derivatives.

    Substitution: Various substituted pyrazolo[1,5-a]pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: Due to its heterocyclic structure, it may serve as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.

    Biological Studies: It can be used to study the biological activity of pyrazolo[1,5-a]pyrimidine derivatives, including their interactions with proteins and nucleic acids.

    Chemical Biology: The compound can be employed as a probe to investigate cellular pathways and mechanisms.

    Industrial Applications: It may find use in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of N-[5-(Methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-yl]glycine would depend on its specific biological target. Generally, compounds with a pyrazolo[1,5-a]pyrimidine core can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The methylsulfanyl group may enhance binding affinity or selectivity by interacting with hydrophobic pockets in the target protein. The glycine moiety could facilitate cellular uptake or influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: The parent compound without the methylsulfanyl and glycine groups.

    5-Methylsulfanylpyrazolo[1,5-a]pyrimidine: Lacks the glycine moiety.

    7-Glycine-pyrazolo[1,5-a]pyrimidine: Lacks the methylsulfanyl group.

Uniqueness

N-[5-(Methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-yl]glycine is unique due to the presence of both the methylsulfanyl and glycine groups, which may confer distinct biological activities and physicochemical properties. The combination of these functional groups could enhance the compound’s potential as a therapeutic agent or research tool.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

90019-53-7

Molecular Formula

C9H10N4O2S

Molecular Weight

238.27 g/mol

IUPAC Name

2-[(5-methylsulfanylpyrazolo[1,5-a]pyrimidin-7-yl)amino]acetic acid

InChI

InChI=1S/C9H10N4O2S/c1-16-8-4-7(10-5-9(14)15)13-6(12-8)2-3-11-13/h2-4,10H,5H2,1H3,(H,14,15)

InChI Key

BASJKNBWNYNSML-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=CC=NN2C(=C1)NCC(=O)O

Origin of Product

United States

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